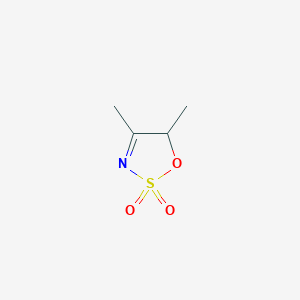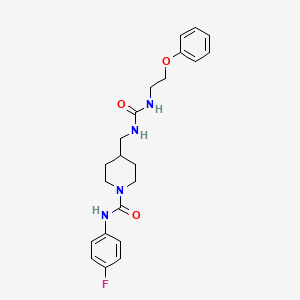![molecular formula C21H23N5O2 B2516718 N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105225-23-7](/img/structure/B2516718.png)
N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide" is a complex organic molecule that appears to be related to a class of compounds that have been synthesized and characterized in various studies. While the specific compound is not directly mentioned in the provided papers, these papers discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including intramolecular cyclization and coupling reactions. For instance, the synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one was achieved through intramolecular cyclization of a precursor acetamide in the presence of piperidine . Similarly, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was performed using a coupling reaction, followed by crystallization using a toluene and methanol mixture . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. X-ray diffraction (XRD) data provided geometrical parameters that were in agreement with theoretical calculations performed using Gaussian09 software package . The stability of the molecules was analyzed using Natural Bond Orbital (NBO) analysis, which showed hyper-conjugative interaction and charge delocalization . These techniques could be applied to determine the molecular structure of "this compound" and to understand its electronic properties.
Chemical Reactions Analysis
The related compounds have been used as precursors in various chemical reactions, including [3+2] cycloaddition to yield isoxazolines and isoxazoles . The reactivity of the compound of interest could be explored in similar cycloaddition reactions, potentially leading to the formation of novel heterocyclic structures. The regiospecificity and the conditions of these reactions would be critical factors to consider in the synthesis of new derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a range of techniques. For example, FTIR, NMR, and UV-Visible spectroscopy were used to confirm the structure of synthesized compounds . Thermogravimetric analysis and differential thermal analysis provided information on the thermal stability of the compounds . The compound of interest would likely exhibit similar properties, which could be analyzed using these techniques to gain a comprehensive understanding of its behavior and potential applications.
Applications De Recherche Scientifique
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation of Novel Derivatives : Research has focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents. These compounds, derived from similar complex acetamides, have shown promising in vitro antibacterial and antifungal activities, suggesting a potential area of application for related compounds in developing new antimicrobial agents (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity
Novel Coordination Complexes and Their Antioxidant Activity : Pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activities. The formation of coordination complexes with Co(II) and Cu(II) ions and their subsequent analysis demonstrated significant antioxidant properties. This highlights the potential of similar compounds in the development of antioxidant agents (Chkirate et al., 2019).
Synthesis of Heterocycles for Antimicrobial Activity
Development of Heterocycles Incorporating Antipyrine Moiety : Another area of research involves the synthesis of heterocycles such as coumarin, pyridine, and thiazole derivatives incorporating antipyrine moieties. These compounds have been characterized and evaluated as antimicrobial agents, indicating the broad applicability of complex acetamides in the development of new antimicrobial solutions (Bondock et al., 2008).
Potential in Antitumor and Antioxidant Applications
Computational and Pharmacological Evaluation for Tumor Inhibition : Computational and pharmacological evaluations of derivatives, including oxadiazole and pyrazole novel derivatives, have been conducted for their potential toxicity assessment, tumor inhibition, and antioxidant actions. This underscores the significance of related compounds in cancer research and their potential therapeutic applications (Faheem, 2018).
Synthesis for Antitumor Activities
Synthesis and Evaluation of Derivatives for Antitumor Activity : Studies have also been conducted on the synthesis of new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, assessing their antitumor activities. These investigations provide a foundation for further research into similar compounds' roles in developing antitumor agents (Albratty et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by the compound disrupts this process, leading to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . It also induces apoptosis within HCT cells .
Propriétés
IUPAC Name |
N-cyclopentyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-18(23-15-6-4-5-7-15)13-25-21(28)20-17(19(24-25)14-10-11-14)12-22-26(20)16-8-2-1-3-9-16/h1-3,8-9,12,14-15H,4-7,10-11,13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNGTFYSHQISLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2516636.png)

![N-[(2-Methoxy-4-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516639.png)
![1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2516641.png)
![[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2516642.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516643.png)
![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2516645.png)

![2-Methyl-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2516648.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)

![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)
![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)